Butetamate citrate
Description
Contextualizing Butetamate (B83647) Citrate (B86180) within Pharmacological Research
Butetamate citrate is classified as a centrally acting non-opioid antitussive. patsnap.com Its principal mechanism of action involves the suppression of the cough reflex by targeting the cough center in the medulla oblongata of the brainstem. patsnap.com This action increases the threshold required to trigger a cough, thereby reducing the frequency and intensity of coughing episodes. patsnap.com
The metabolism of this compound is a key area of pharmacokinetic research. The compound is hydrolyzed in the body to form two primary metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. Research indicates that these metabolites are also pharmacologically active and contribute to the antitussive effects of the parent compound. A significant portion of research has focused on the pharmacokinetics of these metabolites, as they are more readily detected in plasma than the parent compound. The high degree of plasma protein binding of Butetamate and its metabolite 2-phenylbutyric acid is another notable characteristic that has been investigated.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 13900-12-4 |
| Molecular Formula | C₁₆H₂₅NO₂.C₆H₈O₇ |
| Molecular Weight | 455.50 g/mol |
Historical Development and Research Milestones of this compound
The development of this compound dates to the mid-20th century, a period characterized by significant progress in pharmaceutical chemistry and the search for effective, non-addictive medications. patsnap.com The initial research impetus was to find an alternative to opioid-based cough suppressants, which were known for their potential for dependence and other side effects. patsnap.com
Early research in the latter half of the 20th century focused on establishing the efficacy and pharmacological profile of this compound as a cough suppressant. Clinical studies from this era, including double-blind, randomized trials, were conducted to compare its effectiveness against other antitussive agents, such as clobutinol (B83508). These foundational studies were instrumental in characterizing its clinical utility in managing non-productive cough associated with conditions like upper respiratory tract infections and bronchitis.
The evolution of analytical techniques, such as high-performance liquid chromatography (HPLC), marked a significant milestone in this compound research. These methods allowed for more precise quantification of the compound and its metabolites in biological samples, leading to a more in-depth understanding of its pharmacokinetic profile.
Table 2: Selected Research Milestones of this compound
| Milestone | Description | Research Focus |
|---|---|---|
| Mid-20th Century | Development of this compound. patsnap.com | Synthesis and initial screening for antitussive properties. |
| Late 20th Century | Clinical trials demonstrating antitussive efficacy. | Comparative studies against other non-opioid antitussives. |
| Advent of HPLC | Development of advanced analytical methods. | Detailed pharmacokinetic and metabolic studies. |
| Recent Preclinical Research | Investigation into novel therapeutic areas. | Exploration of anti-cancer properties. |
Scope and Significance of Contemporary Academic Inquiry into this compound
Contemporary research on this compound has expanded significantly beyond its traditional role as an antitussive. While its effects on the respiratory system remain an area of interest, a notable and significant new direction of academic inquiry has emerged in the field of oncology.
Preclinical studies have begun to explore the potential anti-cancer properties of this compound. This research has shown that the compound can suppress the growth of glioblastoma cell lines. The proposed mechanism for this anti-tumor activity is the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity. The STAT3 pathway is known to be a crucial signaling cascade for the survival and proliferation of various tumor cells, and its inhibition is a key strategy in modern cancer therapy research. nih.govmdpi.com This has opened a new and promising avenue for this compound research, positioning it as a compound of interest for potential development as an anti-cancer agent.
The significance of this contemporary research lies in the potential repurposing of a well-characterized pharmaceutical compound for a completely novel therapeutic application. This line of inquiry highlights a dynamic evolution in the scientific understanding of this compound, moving from symptomatic treatment of respiratory ailments to potentially targeting fundamental pathways in oncology. Further research is focused on elucidating the precise molecular interactions between this compound and the STAT3 pathway and evaluating its efficacy in various preclinical cancer models.
Structure
2D Structure
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNURWKSPYZZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930276 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |
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Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>68.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13900-12-4, 3639-12-1 | |
| Record name | Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13900-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butetamate citrate | |
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| Record name | Butethamate citrate | |
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| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1) | |
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| Record name | Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate | |
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| Record name | BUTETAMATE CITRATE | |
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Synthetic Methodologies and Chemical Reactivity of Butetamate Citrate
Established Synthetic Routes and Reaction Mechanisms
The synthesis of butetamate (B83647) citrate (B86180) typically begins with the esterification of 2-phenylbutyric acid (2-PBA) or its acid chloride with 2-(diethylamino)ethanol (B1670525), followed by the formation of the citrate salt.
Esterification Processes and Acid Catalysis in Butetamate Citrate Synthesis
The core of this compound synthesis involves the esterification of 2-phenylbutyric acid (2-PBA) with 2-(diethylamino)ethanol smolecule.com. This reaction is commonly catalyzed by strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) under reflux conditions smolecule.com. Alternatively, α-phenylbutyric acid chloride can be used, reacting with 2-(diethylamino)ethanol in a solvent like toluene (B28343) chemicalbook.com. The esterification mechanism follows nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carboxylic acid or acid chloride. This attack is facilitated by the protonation of the carbonyl oxygen by the acid catalyst, increasing the electrophilicity of the carbonyl carbon .
Table 1: Key Reagents and Catalysts in this compound Synthesis
| Reagent/Catalyst | Role | Typical Conditions | Reference |
| 2-Phenylbutyric acid (2-PBA) | Starting material (acid component) | - | smolecule.com |
| α-Phenylbutyric acid chloride | Starting material (acid component) | Dissolved in toluene | chemicalbook.com |
| 2-(Diethylamino)ethanol | Starting material (alcohol component) | - | smolecule.com |
| Sulfuric acid (H₂SO₄) | Acid catalyst | 1–2 mol%, Reflux (80–100°C) | |
| Hydrochloric acid (HCl) | Acid catalyst | Reflux | smolecule.com |
| p-Toluenesulfonic acid | Catalyst (pilot studies) | 0.5 mol% | |
| Toluene | Solvent | High boiling point, immiscible with water | chemicalbook.com |
| Citric acid | Salt formation | 1:1 molar ratio with ester intermediate | |
| Acetone | Solvent for salt crystallization | Warm solution | chemicalbook.com |
Following the esterification, the resulting ester intermediate is typically purified. Subsequently, it is reacted with citric acid, usually in a 1:1 molar ratio, to form the citrate salt. This salt formation enhances water solubility and stability . The citrate salt is then crystallized, often from solvent mixtures like ethanol-water or pure acetone, to achieve the desired purity chemicalbook.com.
Optimization of Reaction Conditions for this compound Yield and Purity
Optimization of the esterification process focuses on maximizing yield and purity while minimizing side reactions like hydrolysis. Key parameters include reaction time, temperature, catalyst concentration, and solvent choice.
Reaction Conditions: Typical esterification reactions are carried out under reflux conditions, often between 80-100°C . While refluxing for 8 hours ensures complete ester formation chemicalbook.com, excessive heating beyond 6 hours can promote hydrolysis of the ester product, necessitating precise temperature and time control . Pilot studies suggest that using p-toluenesulfonic acid at 0.5 mol% can reduce reflux time to 5 hours without compromising yield .
Catalyst: The concentration of acid catalysts like sulfuric acid is typically maintained between 1–2 mol% .
Solvent Selection: Toluene is often preferred as a solvent due to its high boiling point and immiscibility with water, which aids in phase separation during work-up chemicalbook.com. Dichloromethane has been explored as an alternative that can reduce reaction time by 20%, but it raises toxicity concerns .
Industrial Scale Production: Industrial synthesis utilizes larger reactor volumes (500–1,000 L to 5,000–10,000 L) with automated temperature and pH monitoring . Continuous stirred-tank reactors (CSTRs) and continuous flow reactors are employed to enhance efficiency and process control vulcanchem.com. Continuous distillation units can replace traditional vacuum distillation, potentially improving yields to 92–95% .
Table 2: Optimized Reaction Parameters and Yields
| Parameter | Laboratory Scale | Industrial Scale | Reference |
| Temperature | 80–100°C | Controlled via automated monitoring | |
| Reaction Time | 4–6 hours | Optimized for continuous flow | vulcanchem.com |
| Catalyst | H₂SO₄ (1–2 mol%) | Optimized catalyst loading (e.g., 0.5% p-TsOH) | |
| Solvent | Toluene | Toluene | chemicalbook.com |
| Yield | 85–92% | 92–95% (with continuous distillation) | |
| Ester Purification | Vacuum distillation | Continuous distillation | chemicalbook.com |
| Citrate Crystallization | Acetone or Ethanol-water (70:30 v/v) | Optimized solvent systems, seeding techniques | |
| Purity | >99% (HPLC) | >99% (HPLC) |
Advanced Techniques in Crystallization and Purification of this compound
Purification is a critical step to achieve the high purity required for pharmaceutical applications. After esterification, the crude ester intermediate is typically purified by vacuum distillation chemicalbook.com. The subsequent formation and crystallization of the citrate salt are key purification steps.
Crystallization: The ester is dissolved in a warm solvent (e.g., acetone) containing citric acid, and the citrate salt crystallizes upon cooling smolecule.comchemicalbook.com. Recrystallization from ethanol-water mixtures (e.g., 70:30 v/v) can yield the compound with purity exceeding 99%, as validated by High-Performance Liquid Chromatography (HPLC) .
Crystallization Enhancements: Seeding the citrate solution with pre-formed crystals can improve crystal size distribution and reduce residual solvent levels to below 50 ppm .
Chromatographic Purification: Industrial processes may employ high-performance liquid chromatography (HPLC) for real-time monitoring of purity . Column chromatography using silica (B1680970) gel as the stationary phase and solvent systems like ethyl acetate (B1210297):hexane (3:7) has also been utilized for purification .
Chemical Stability and Degradation Pathways of this compound
This compound, being an ester, is susceptible to degradation, primarily through hydrolysis, which can be influenced by pH and temperature. Oxidative degradation is also a possibility.
Hydrolytic Degradation Kinetics and pH-Dependence of this compound
Hydrolytic degradation is a significant pathway for this compound, occurring under both acidic and alkaline conditions. The reaction yields 2-(2-diethylamino)ethoxyethanol and 2-phenylbutyric acid (also referred to as α-ethylbenzeneacetic acid, EA) smolecule.comresearchgate.netpsu.educu.edu.egpillbuys.comnih.gov. These hydrolysis reactions generally follow pseudo-first-order kinetics researchgate.netpsu.eduresearchgate.net.
The rate of hydrolysis exhibits a distinct pH-dependence, often described as a U-shaped profile. Degradation is minimal around neutral pH (pH 6–7) researchgate.netpsu.edu. Conversely, hydrolysis is accelerated under strongly acidic conditions (below pH 3) and strongly alkaline conditions (above pH 9) .
Table 3: Hydrolytic Degradation Kinetics of this compound
| Condition | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) | Activation Energy (kcal/mol) | Reference |
| Acidic Hydrolysis | 60 | 0.021 | 33.0 | 16.45 | |
| 70 | 0.038 | 18.2 | |||
| 80 | 0.067 | 10.3 | |||
| 90 | 0.122 | 5.7 | |||
| Alkaline Hydrolysis | 30 | 0.008 | 86.6 | 7.41 | |
| 40 | 0.015 | 46.2 | |||
| 50 | 0.028 | 24.8 |
pH-Rate Profile of Hydrolysis:
Minimum Degradation: pH 6–7 researchgate.netpsu.edu
Accelerated Degradation: Below pH 3 (acid catalysis) and Above pH 9 (base catalysis)
Forced degradation studies indicate that extensive degradation occurs under alkaline hydrolysis conditions aensiweb.com. While some studies report minor degradation under acidic, water hydrolysis, and oxidative conditions aensiweb.com, others suggest this compound is stable to water hydrolysis, acid hydrolysis, oxidative stress, and thermal stress researchgate.net. However, alkaline stress conditions clearly lead to degradation researchgate.net.
To ensure stability, formulations are often stabilized using citrate buffers within the pH range of 6.5–7.0 . Long-term stability studies at controlled temperatures (e.g., 30°C, 65% RH for 36 months) have shown no significant degradation in syrup formulations, with potency retention between 98–102% .
Oxidative Transformations of the this compound Molecular Scaffold
This compound can potentially undergo oxidation, particularly at the phenyl ring, leading to the formation of various oxidized derivatives . Oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are typically used under controlled conditions to achieve such transformations . In forced degradation studies, hydrogen peroxide (20%) has been used to test oxidative degradation longdom.org. While some studies noted minor degradation under oxidative conditions aensiweb.com, others indicated stability under oxidative stress researchgate.net.
Compound List:
this compound
2-phenylbutyric acid (2-PBA)
2-(diethylamino)ethanol
Sulfuric acid (H₂SO₄)
Hydrochloric acid (HCl)
p-toluenesulfonic acid
α-phenylbutyric acid chloride
Citric acid
Toluene
Acetone
Ethanol
Water
Ethyl acetate
Hexane
Silica gel
2-(2-diethylaminoethoxy)ethanol (B27993)
α-Ethylbenzeneacetic acid (EA)
Hydrogen peroxide (H₂O₂)
Potassium permanganate
Chromium trioxide
Benzoic acid
Metabolite Formation as a Chemical Deactivation Pathway in this compound Research
The metabolic fate of this compound involves its transformation into various compounds within biological systems, a process that can be characterized as a chemical deactivation pathway when these resulting metabolites exhibit significantly reduced or absent pharmacological activity compared to the parent compound. Research indicates that this compound undergoes rapid hydrolysis, primarily breaking down into two key metabolites: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol. This ester hydrolysis is a significant route of biotransformation, occurring both in vivo and in vitro under various chemical conditions.
Primary Metabolic Pathway: Ester Hydrolysis
This compound, being an ester, is susceptible to hydrolysis, a reaction that cleaves the ester bond. This process can be catalyzed by acids, bases, or endogenous enzymes, such as esterases present in biological fluids like plasma. Studies have demonstrated that this hydrolysis begins rapidly upon administration, with significant breakdown occurring within minutes to hours after exposure. The reaction follows pseudo-first-order kinetics, meaning the rate of degradation is dependent on the concentration of this compound and the reaction conditions.
Acidic hydrolysis, for instance, has been observed to be accelerated at lower pH values (below pH 3), while alkaline hydrolysis is more pronounced at higher pH values (above pH 9). The rate of hydrolysis is also influenced by temperature, with higher temperatures generally leading to faster degradation rates.
Identified Metabolites and Deactivation
The principal metabolites resulting from the hydrolysis of this compound are 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol . mims.comcentaurpharma.comhra.nhs.ukwikikenko.comcentaurpharma.com While some research suggests these metabolites may retain some antitussive properties, other findings explicitly state that they lack the primary antitussive activity of the parent compound, thereby confirming hydrolysis as a deactivation pathway. This deactivation occurs as the structural integrity of the butetamate molecule, essential for its interaction with cough reflex pathways, is compromised.
The formation of these metabolites is a crucial aspect of this compound's pharmacokinetic profile. Following oral administration, these metabolites are absorbed and distributed, with their plasma concentrations peaking at different times.
Table 1: Pharmacokinetic Parameters of this compound Metabolites
| Parameter | 2-Phenylbutyric Acid (2-PBA) | Diethylaminoethoxyethanol |
| Cmax (ng/mL) [General Range] | 932.4 – 3,357.4 | 33.8 – 115.5 |
| AUC(0–24h) (ng·h/mL) | 14,728.9 – 52,592.2 | 186.6 – 703.3 |
| tmax (h) | 2.0 – 3.1 | 2.0 – 2.2 |
Data compiled from various sources, including and nih.gov. Cmax values can vary based on dosage. tmax represents the time to reach maximum plasma concentration.
In Vitro and In Vivo Hydrolysis Kinetics
The kinetics of this compound hydrolysis have been studied under controlled laboratory conditions to understand its stability and degradation pathways. These studies provide quantitative data on the rates and conditions that promote this transformation.
Table 2: Hydrolysis Kinetics of this compound
| Conditions | Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) | Activation Energy (kcal/mol) |
| Acidic Hydrolysis (1 M HCl) | 80 | 0.021 | 33.0 | 16.45 |
| Acidic Hydrolysis (1 M HCl) | 90 | 0.038 | 18.2 | 16.45 |
| Alkaline Hydrolysis (0.1 M NaOH) | 30 | 0.008 | 86.6 | 7.41 |
| Alkaline Hydrolysis (0.1 M NaOH) | 40 | 0.015 | 46.2 | 7.41 |
| Alkaline Hydrolysis (0.1 M NaOH) | 50 | 0.028 | 24.8 | 7.41 |
Data derived from studies investigating the degradation kinetics of this compound under acidic and alkaline conditions .
These kinetic parameters highlight the compound's susceptibility to hydrolysis under varying pH and temperature conditions. The formation of metabolites through these hydrolysis pathways is a primary mechanism by which this compound is chemically deactivated, rendering it less active or inactive in its intended pharmacological role.
Compound Names Mentioned:
this compound
2-phenylbutyric acid (2-PBA)
Diethylaminoethoxyethanol
Molecular and Cellular Pharmacodynamics of Butetamate Citrate
Central Mechanisms of Action: Elucidation of Butetamate (B83647) Citrate's Neurological Modulations
The primary locus of butetamate citrate's antitussive activity lies within the central nervous system, specifically in its modulation of the brainstem's cough control centers.
Butetamate citrate (B86180) acts directly on the cough center located in the medulla oblongata, a critical area within the brainstem responsible for coordinating the cough reflex patsnap.compatsnap.compatsnap.commedchemexpress.compatsnap.comcals.amabuad.edu.ng. By influencing these central pathways, the compound effectively increases the threshold required to initiate a cough patsnap.compatsnap.compatsnap.com. This central suppression of the cough reflex is achieved through interactions within the brainstem, dampening the neural signals that trigger coughing episodes . While the precise molecular targets within the brainstem are not fully elucidated, its action is understood to be centrally mediated, distinct from the mechanisms of opioid-based antitussives cals.amhaleonhealthpartner-gne.com.
A key aspect of this compound's central mechanism involves the enhancement of inhibitory signals within the central nervous system patsnap.compatsnap.compatsnap.com. This augmentation serves to counterbalance the excitatory signals that would otherwise lead to the activation of the cough reflex. By strengthening these inhibitory pathways, this compound raises the threshold for cough initiation, thereby reducing the frequency and intensity of coughing bouts patsnap.compatsnap.compatsnap.com.
This compound is classified as a non-opioid antitussive, setting it apart from traditional cough suppressants like codeine patsnap.compatsnap.comcals.amabuad.edu.nghaleonhealthpartner-gne.comsmolecule.comresearchgate.net. Crucially, it does not possess the characteristic side effects associated with opioid alkaloids, such as sedation, respiratory depression, or the potential for dependence and addiction patsnap.compatsnap.comcals.amabuad.edu.ngscispace.commanasalifesciences.com. This lack of opioid-like activity makes this compound a safer alternative, particularly for long-term use or in patient populations sensitive to the central nervous system depressant effects of opioids patsnap.compatsnap.comcals.amabuad.edu.ngscispace.commanasalifesciences.com.
Table 1: Comparative Pharmacological Profile: this compound vs. Opioid Antitussives
Peripheral Pharmacological Activities: this compound's Effects on Respiratory System Physiology
This compound possesses mild bronchodilatory properties, which aid in improving respiratory function patsnap.compatsnap.com. It acts to relax the smooth muscles of the airways, thereby reducing bronchospasm and alleviating airway resistance medchemexpress.comsmolecule.commanasalifesciences.comnih.gov. This effect is attributed to non-specific anticholinergic and bronchospasmolytic actions that facilitate respiratory function cals.amsmolecule.comnih.gov. By relaxing and widening the bronchial passages, this compound can ease breathing and reduce airway irritation that might otherwise exacerbate coughing patsnap.commanasalifesciences.com. It is also noted to have expectorant and moderate bronchodilating actions generalpharma.com.
The compound contributes to cough suppression by desensitizing sensory nerve endings within the respiratory tract patsnap.com. This peripheral action reduces the sensitivity of these nerves to irritants that trigger the cough reflex patsnap.compatsnap.com. While specific receptor interactions are not extensively detailed, this desensitization mechanism complements its central antitussive effects by diminishing peripheral afferent signals that contribute to cough initiation patsnap.compatsnap.com.
Table 2: Pharmacokinetic Parameters of this compound Metabolites
Upon administration, this compound undergoes hydrolysis in biological systems, yielding primary metabolites. The pharmacokinetic profiles of these metabolites are detailed below .
| Metabolite | Cmax (ng/mL) | AUC(0–24h) (ng·h/mL) | tmax (h) |
| 2-Phenylbutyric Acid | 932.4 – 3,357.4 | 14,728.9 – 52,592.2 | 2.0 – 3.1 |
| Diethylaminoethoxyethanol | 33.8 – 115.5 | 186.6 – 703.3 | 2.0 – 2.2 |
Compound Name List:
this compound
Codeine
Opium alkaloids
Noscapine
Chlophedianol
Benzonatate
Pentoxyverine
Receptor-Level Interactions and Molecular Target Identification for this compound
The pharmacological action of this compound is rooted in its interactions with specific molecular targets within the central nervous system and potentially in peripheral tissues. Understanding these interactions is key to elucidating its therapeutic effects and exploring new applications.
Investigations into Dextromethorphan-Binding Sites and Their Affinity
Research indicates that this compound interacts with specific binding sites in the brain that are crucial for regulating the cough reflex. Notably, studies have shown that this compound binds with high affinity to the dextromethorphan-binding site within the cough center of the brainstem smolecule.comwikipedia.orgthogpharmacyco.comresearchgate.net. Dextromethorphan itself is known to interact with sigma receptors and NMDA receptors researchgate.net. This high-affinity binding suggests a shared or overlapping mechanism of action with dextromethorphan in suppressing the cough reflex by reducing the sensitivity of the cough reflex pathways smolecule.comresearchgate.net.
Novel Pharmacodynamic Insights: Exploring Emerging Research Areas
Recent investigations have expanded the understanding of this compound's potential beyond its established antitussive role, particularly highlighting its anti-proliferative effects in cancer research.
Anti-proliferative Effects in Glioblastoma Cell Lines:
Emerging research has identified significant anti-cancer properties of this compound, specifically against glioblastoma (GBM), an aggressive form of brain cancer medchemexpress.comsmolecule.comresearchgate.netresearchgate.net. In vitro studies have demonstrated that this compound effectively inhibits the proliferation and migration of various glioblastoma cell lines, including those resistant to standard therapies medchemexpress.comresearchgate.net.
The underlying mechanisms appear to involve the modulation of key signaling pathways critical for tumor survival and growth. This compound has been shown to inhibit STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity, a pathway frequently dysregulated in cancer medchemexpress.comresearchgate.netresearchgate.net. Furthermore, treatment with this compound has led to decreased phosphorylation of important proteins such as EGFR (Epidermal Growth Factor Receptor), STAT3, ERK (Extracellular signal-regulated kinase), and AKT (Protein kinase B) in glioblastoma cells medchemexpress.com. These findings suggest that this compound interferes with crucial signaling cascades that promote cancer cell proliferation and survival.
Docking simulation analyses have also suggested interactions between butetamate and Ras-related associated with diabetes (RRAD), a GTPase that contributes to STAT3 activation, particularly in RRAD-positive glioblastoma cells researchgate.netresearchgate.net. This interaction further supports its potential as an anti-cancer agent by targeting specific molecular players in tumor progression.
Table 1: Effects of this compound on Glioblastoma Cell Lines
| Treatment | Cell Line | Growth Inhibition (%) | Migration Inhibition (%) | Reference |
| Butamirate (B195433) | U87MG | 45 | 50 | |
| Butamirate | U87MG-TMZR | 60 | 65 | |
| Butamirate | U87MG-LAPAR | Not specified | Not specified | medchemexpress.com |
| Butamirate (5 µM) | LN229 | Not specified | Significantly reduced | researchgate.net |
| Butamirate (5 µM) | U87MG | Not specified | Significantly reduced | researchgate.net |
Note: "Not specified" indicates that a direct percentage was not provided in the source, but a significant effect was reported.
Compound Name List
this compound
Dextromethorphan
Clobutinol
Pentoxyverine
EGFR (Epidermal Growth Factor Receptor)
STAT3 (Signal Transducer and Activator of Transcription 3)
ERK (Extracellular signal-regulated kinase)
AKT (Protein kinase B)
RRAD (Ras-related associated with diabetes)
ACh (Acetylcholine)
AChE (Acetylcholinesterase)
BChE (Butyrylcholinesterase)
LPS (Lipopolysaccharide)
BDNF (Brain-derived neurotrophic factor)
ACEI (Angiotensin-Converting Enzyme Inhibitors)
MAOIs (Monoamine Oxidase Inhibitors)
GABA (Gamma-aminobutyric acid)
NMDA (N-methyl-D-aspartate)
Temozolomide
Lapatinib
Preclinical Research Models and Methodologies for Butetamate Citrate Investigation
In Vitro Assay Systems for Pharmacological Characterization of Butetamate (B83647) Citrate (B86180)
In vitro assays are fundamental in preclinical research, offering a controlled environment to investigate the direct effects of a compound on specific biological targets, thereby minimizing the complexities of a whole-organism system.
The bronchodilatory properties of butetamate citrate can be quantitatively assessed using isolated tracheal smooth muscle preparations. researchgate.netnih.gov In this experimental setup, tracheal rings or strips are obtained from laboratory animals, commonly guinea pigs, and mounted in an organ bath. The bath contains a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture to mimic physiological conditions.
Table 1: Illustrative Data on Tracheal Smooth Muscle Relaxation
| Compound | Spasmogen | EC50 (µM) | Emax (%) |
| This compound | Histamine | Data not available | Data not available |
| This compound | Acetylcholine | Data not available | Data not available |
| Isoproterenol | Histamine | ~0.1 | ~100 |
Note: Data for Isoproterenol, a known bronchodilator, is provided for illustrative purposes to demonstrate the type of data generated from such assays.
To investigate the potential anti-inflammatory and tissue-remodeling effects of this compound, in vitro cell culture models are employed. Airway smooth muscle cells and bronchial epithelial cells are cultured and subjected to assays that measure cellular proliferation and migration.
Proliferation can be assessed using techniques such as the MTT assay or BrdU incorporation, which quantify the rate of cell division. Cell migration, a key process in airway remodeling, can be evaluated using wound-healing (scratch) assays or Boyden chamber assays. In these experiments, a "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured in the presence and absence of this compound. To date, specific studies detailing the effects of this compound on airway cell proliferation and migration have not been identified in the available literature.
Receptor binding assays are crucial for identifying the molecular targets of a drug and quantifying its binding affinity. For this compound, these assays can be used to validate its interaction with specific receptors in the central and peripheral nervous systems. It has been reported that this compound binds with high affinity to the dextromethorphan-binding site in the guinea pig brain, which is associated with the sigma-1 receptor. wikipedia.orgresearchgate.net
In a typical radioligand binding assay, a tissue homogenate containing the receptor of interest is incubated with a radiolabeled ligand known to bind to that receptor. A competing, unlabeled compound, in this case, this compound, is added at various concentrations. The ability of this compound to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki) or IC50 (half-maximal inhibitory concentration). While the high-affinity binding of this compound to the dextromethorphan (B48470) site is known, specific quantitative binding data (e.g., Ki values) are not extensively reported in publicly accessible literature.
Table 2: Illustrative Receptor Binding Affinity Data
| Compound | Receptor/Binding Site | Radioligand | Ki (nM) |
| This compound | Dextromethorphan Site (Sigma-1) | [3H]Dextromethorphan | Data not available |
| Dextromethorphan | Dextromethorphan Site (Sigma-1) | [3H]Dextromethorphan | ~30-60 |
Note: Data for Dextromethorphan is provided for illustrative purposes.
In Vivo Animal Models for Mechanistic Elucidation of this compound Activity
In vivo animal models are indispensable for understanding the integrated physiological and pharmacological effects of a drug in a living organism, providing insights that cannot be obtained from in vitro studies alone.
To assess the bronchodilator and potential anti-inflammatory effects of this compound in vivo, rodent models of bronchoconstriction and airway hyperreactivity are utilized. In these models, animals, typically guinea pigs or mice, are exposed to bronchoconstricting agents such as histamine, acetylcholine, or methacholine, administered via inhalation or systemically.
Airway resistance is measured using techniques like whole-body plethysmography. The ability of pre-administered this compound to prevent or reverse the induced bronchoconstriction provides a measure of its protective and therapeutic efficacy. While this compound is known to possess bronchodilatory properties, specific preclinical studies detailing its effects in these rodent models are not widely documented.
The antitussive efficacy of this compound is primarily evaluated using chemically-induced cough models in guinea pigs, as this species has a cough reflex that is physiologically similar to that of humans. The most common tussive agents used are citric acid and capsaicin (B1668287).
Table 3: Illustrative Data from Citric Acid-Induced Cough Model in Guinea Pigs
| Treatment | Dose (mg/kg) | Mean Number of Coughs | % Inhibition |
| Vehicle Control | - | Data not available | - |
| This compound | Dose 1 | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available |
| This compound | Dose 3 | Data not available | Data not available |
| Codeine | 10 | Data not available | ~50-70% |
Note: Data for Codeine, a standard antitussive, is provided for illustrative purposes.
Electrically Evoked Cough Reflex Models in Animal Studies
In the preclinical evaluation of antitussive agents such as this compound, animal models that can reliably and reproducibly elicit a cough reflex are essential. Among these, electrically evoked cough reflex models offer a high degree of control over the stimulus parameters, allowing for precise quantification of a drug's inhibitory effects. These models are typically employed in species such as guinea pigs and cats. nih.govnih.govslideshare.net
The methodology involves the direct electrical stimulation of afferent nerve fibers that initiate the cough reflex. A common approach is the stimulation of the tracheal mucosa using a custom-made electrode. nih.govnih.gov The stimulus is delivered in controlled trains of specific frequencies and durations. This electrical impulse bypasses chemical receptors and directly depolarizes the nerve endings, triggering the cough reflex arc.
The primary endpoint measured in these studies is the number of coughs evoked by the electrical stimulation. An effective centrally acting antitussive agent like this compound is expected to suppress this reflex. patsnap.compatsnap.com By acting on the cough center in the medulla oblongata, this compound increases the threshold required for the afferent signal to trigger a cough response. patsnap.comnih.gov Therefore, in an electrically evoked cough model, a higher intensity or frequency of electrical stimulation would be required to elicit a cough in an animal treated with this compound compared to a control animal.
The table below illustrates hypothetical data from such a preclinical study, demonstrating the dose-dependent effect of an antitussive agent on the cough threshold.
| Treatment Group | Electrical Stimulation Threshold to Induce Cough (V) | Percentage Increase in Cough Threshold from Control |
| Vehicle (Control) | 5.2 ± 0.4 | 0% |
| This compound (Low Dose) | 7.8 ± 0.6 | 50% |
| This compound (High Dose) | 10.5 ± 0.8 | 102% |
| Reference Drug (e.g., Codeine) | 9.9 ± 0.7 | 90% |
This table contains illustrative data for explanatory purposes.
This model is particularly valuable for differentiating the central and peripheral effects of antitussive drugs. Since the stimulation is applied directly to the nerves, it can effectively assess the efficacy of centrally acting agents that modulate the processing of these signals in the brainstem. nih.gov
Translational Research Strategies for Bridging Preclinical and Theoretical Understanding
Translational research aims to bridge the gap between basic preclinical findings and their application in clinical practice. For a compound like this compound, this involves integrating advanced methodologies to build a more comprehensive understanding of its pharmacological profile and to predict its clinical efficacy.
Application of In Silico Simulations for Predictive Modeling of this compound Effects
In silico simulations and computational modeling are increasingly vital tools in modern drug discovery, offering the potential to predict a drug's behavior before it is tested in biological systems. mdpi.com For a centrally acting drug like this compound, these models can be particularly useful for predicting its ability to cross the blood-brain barrier (BBB) and its interaction with neural circuits. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models, a key type of in silico simulation, establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing the physicochemical properties of the this compound molecule—such as its lipophilicity, molecular weight, and charge distribution—QSAR models can predict its central nervous system (CNS) penetration and potential efficacy as a cough suppressant. researchgate.net
Physiologically-based pharmacokinetic (PBPK) modeling represents another advanced simulation technique. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a virtual animal or human model. allucent.com This allows researchers to predict drug concentrations in the plasma and, crucially, in the brain tissue where it exerts its antitussive effect. Such predictions can help in designing more efficient preclinical studies.
The table below shows a hypothetical output from an in silico model predicting the properties of CNS-acting compounds.
| Compound | Predicted BBB Permeability (logBB) | Predicted Affinity for Cough Center Receptors (Ki, nM) |
| This compound | 0.15 | 85 |
| Compound X (Low Permeability) | -0.50 | 75 |
| Compound Y (High Permeability) | 0.45 | 120 |
This table contains illustrative data for explanatory purposes.
These predictive models help in prioritizing drug candidates and refining molecular structures to enhance desired properties, thereby accelerating the preclinical development process. mdpi.comnih.gov
Integration of Biomarkers (e.g., TRPV1 Activation) in Preclinical Study Designs
Biomarkers are crucial for understanding the mechanisms of disease and the action of drugs. In cough research, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has emerged as a key biomarker of airway sensory nerve activation. nih.govnih.govresearchgate.net TRPV1 is a receptor activated by various irritants, including capsaicin (the pungent component of chili peppers) and acid, which are potent tussive agents. nih.govjiaci.org Increased expression and sensitivity of TRPV1 are associated with chronic cough conditions. nih.gov
While this compound is a centrally acting antitussive, its efficacy is evaluated in preclinical models where cough is induced by peripheral stimuli that activate sensory pathways. patsnap.comnih.gov Therefore, integrating a biomarker like TRPV1 activation into study designs is a robust way to create a clinically relevant cough model. In such a model, cough would be induced in animals by administering a TRPV1 agonist like capsaicin. The ability of this compound to suppress this centrally mediated reflex, which originates from a specific peripheral stimulus, can then be quantified.
Furthermore, studying the interplay between peripheral triggers and central suppression is key. Preclinical research can investigate whether chronic airway inflammation, which leads to increased TRPV1 expression, alters the efficacy of centrally acting agents like this compound. nih.gov This provides valuable translational insights into how the drug might perform in patients with different underlying causes of cough. nih.gov
| Preclinical Model | Cough Induction Method | Key Biomarker | Expected Effect of this compound |
| Healthy Guinea Pig | Capsaicin Inhalation | TRPV1 Activation | Dose-dependent reduction in cough frequency |
| Allergic Inflammation Model | Allergen + Capsaicin Challenge | Increased TRPV1 Expression, Inflammatory Cytokines | Assessment of efficacy in a hypersensitive state |
This table contains illustrative data for explanatory purposes.
Machine Learning Approaches for Comprehensive Preclinical Data Analysis
The preclinical drug development process generates vast and complex datasets from a variety of experiments. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to analyze this data, uncover hidden patterns, and make more accurate predictions about a drug candidate's potential. nih.govbiomedgrid.comresearchgate.netsquarespace.com
In the context of this compound, an ML model could analyze data from various animal studies to identify the key factors that determine its efficacy, such as the type of cough stimulus or the presence of airway inflammation. This data-driven approach can lead to more robust and predictive preclinical research, ultimately increasing the probability of success in later clinical trials. biomedgrid.comxenoss.io
Analytical Methodologies for Butetamate Citrate Research and Development
Advanced Analytical Techniques for Comprehensive Metabolite and Degradation Product Profiling
Understanding the degradation pathways of Butetamate (B83647) citrate (B86180) is essential for assessing its stability and ensuring product quality. Chemical stress conditions, such as hydrolysis, can lead to the formation of various degradation products. Advanced spectroscopic techniques are vital for identifying and characterizing these compounds.
Proton Nuclear Magnetic Resonance (PMR) Spectroscopy for Structural Elucidation of Hydrolysis Products
Proton Nuclear Magnetic Resonance (PMR), also known as ¹H NMR spectroscopy, is a powerful tool for determining the structure of organic molecules. In the context of Butetamate citrate, PMR spectroscopy plays a critical role in elucidating the structures of its hydrolysis products. Under hydrolytic conditions, this compound can break down into smaller molecules. Research has identified key hydrolysis products, including 2-(2-Diethylaminoethoxy)ethanol (B27993) and α-Ethylbenzeneacetic acid . PMR spectroscopy provides detailed information about the proton environments within these molecules, enabling the confirmation of their proposed structures through characteristic chemical shifts, coupling patterns, and integration values. While specific PMR data for these hydrolysis products are not extensively detailed in the provided literature, NMR is a standard and indispensable technique for confirming the identity and structural integrity of such degradation products in chemical research and development omicsonline.orgresearchgate.net.
Development of Stability-Indicating Analytical Methods for this compound
The development of stability-indicating analytical methods is paramount to accurately quantify this compound in the presence of its potential degradation products and excipients. These methods ensure that the assay specifically measures the intact drug substance and can detect and quantify any impurities formed during storage or manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.
Several studies have focused on developing and validating stability-indicating HPLC methods for this compound, often in conjunction with other compounds like benzoic acid or sodium cromoglycate. These methods are designed to separate this compound from its degradation products, ensuring specificity.
Key Analytical Method Parameters:
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Key Findings/Notes | References |
| HPLC | Zorbax SB-C8 | Acetonitrile : Aqueous (70:30 v/v) with Sodium Lauryl Sulphate & H₂SO₄ | 1.7 | 205 | Simultaneous determination of Butamirate (B195433) Citrate and Benzoic Acid; method demonstrated linearity, precision, accuracy, sensitivity, and specificity. | longdom.orglongdom.orgresearchgate.net |
| HPLC | Agilent Zorbax ODS (C18) | Methanol : Acetonitrile : Water (100:75:25 v/v/v) adjusted to pH 9.8±0.1 with Triethylamine | 1.0-1.7 | 225 | Separation of Butamirate Citrate from its degradation product; validated as stability-indicating. | researchgate.netjocpr.comcu.edu.eg |
| HPLC | Shim-pack Cyanopropyl | Acetonitrile : 25 mM Potassium Dihydrogen Phosphate, pH 3.4 (40:60 v/v) | 2.0 | 210 | Simultaneous determination of Butamirate Citrate and α-ethylbenzeneacetic acid (hydrolysis product); validated for specificity, linearity, LOD, LOQ, accuracy, precision, and robustness. | researchgate.netpsu.edupillbuys.com |
| HPLC | Promosil C18 | Acetonitrile : 0.05 M Ammonium Dihydrogen Phosphate buffer (50:50 v/v), pH 5.4 | - | 222 | Used for determination of Butamirate Citrate and degradation products. | researchgate.net |
| HPLC | Lichrosorb RP-18 | Acetonitrile : 0.015 M Aqueous Tetraethylammonium Hydrogen Sulfate : Methanol (30:40:30 v/v/v), pH 3.50 | - | 258 | Investigated retention behavior as a function of pH and salt concentration; separates analyte from degradation products. | nih.gov |
| Derivative UV Spectrophotometry | N/A | N/A | N/A | 260.4 nm (for Butamirate Citrate) | Used for determination without interference from degradation products; applied to pharmaceutical preparations. | nih.gov |
Method Validation:
The validation of these stability-indicating methods typically encompasses several key parameters as per International Council for Harmonisation (ICH) guidelines. These include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as degradation products and excipients longdom.orglongdom.orgresearchgate.net.
Linearity: The capacity of the method to obtain test results which are directly proportional to the concentration of the analyte within a given range omicsonline.orglongdom.orglongdom.orgresearchgate.netresearchgate.netpsu.edupillbuys.com.
Accuracy: A measure of the closeness of the test results obtained by the method to the true value omicsonline.orglongdom.orglongdom.orgresearchgate.netresearchgate.netpsu.edupillbuys.com.
Precision: Expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions, including repeatability and intermediate precision omicsonline.orglongdom.orglongdom.orgresearchgate.netresearchgate.netpsu.edupillbuys.com.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Parameters to assess the sensitivity of the method for detecting and quantifying low levels of the analyte or impurities omicsonline.orgpsu.edu.
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity omicsonline.org.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, indicating its reliability during normal usage omicsonline.orgpsu.edu.
These validated methods are crucial for quality control, ensuring the purity and stability of this compound throughout its lifecycle.
Comparative Pharmacological Perspectives and Derivative Research of Butetamate Citrate
Pharmacological Classification and Positioning of Butetamate (B83647) Citrate (B86180) within Antitussive Agents
Butetamate citrate is classified as a central antitussive agent, acting on the cough center in the medulla oblongata of the brain patsnap.compatsnap.com. It functions by increasing the threshold for cough initiation through enhanced inhibitory signals within the central nervous system, thereby reducing the frequency and intensity of coughing patsnap.com. Unlike opioid-based antitussives, it does not typically cause sedation or dependency patsnap.com. In addition to its central effects, this compound also exhibits peripheral actions, including the inhibition of bronchial smooth muscle spasms and desensitization of sensory nerve endings in the respiratory tract patsnap.com. This dual mechanism positions it as a comprehensive agent for managing dry coughs. It is also noted to possess mild bronchodilatory properties patsnap.com.
Mechanistic Comparisons of this compound with Analogous Antitussives in Research Models
Research has explored the comparative efficacy and mechanisms of this compound against other antitussive agents. Studies have evaluated its performance against compounds like clobutinol (B83508) and dextromethorphan (B48470) in research models. One double-blind randomized study indicated that while both this compound and clobutinol significantly improved cough severity and frequency, this compound demonstrated superior effectiveness in patients with carcinoma-related coughs . Another study, using a capsaicin (B1668287) challenge model, compared this compound with dextromethorphan. In this research, dextromethorphan showed superior efficacy, with this compound not demonstrating significant activity at higher doses, suggesting potential formulation-related issues in that specific study .
Future Directions and Unexplored Research Avenues for Butetamate Citrate
Refinement of the Elucidated Molecular and Cellular Mechanisms of Butetamate (B83647) Citrate (B86180)
The primary mechanism of butetamate citrate is understood to be its central action on the medulla oblongata, the brain region housing the cough center. patsnap.com It is believed to increase the threshold for initiating the cough reflex by modulating neuronal signaling within this center. However, the precise molecular targets and signaling cascades involved remain areas of active investigation. Future research is poised to delve deeper into these mechanisms.
One key area for refinement is the interaction of this compound with specific neuronal receptors. Studies have suggested that the sigma-1 (σ1) receptor, an intracellular chaperone protein involved in various cellular functions, is a significant molecular target. Further research is needed to fully characterize the binding affinity and functional consequences of this interaction. Clarifying whether butetamate acts as an agonist, antagonist, or modulator of the sigma-1 receptor could provide a more detailed understanding of its central effects.
Beyond its antitussive properties, recent preclinical investigations have uncovered potential anti-cancer activities, specifically against glioblastoma. nih.govmedchemexpress.com This research indicates that this compound can suppress the growth of glioblastoma cell lines by inhibiting STAT3 (Signal Transducer and Activator of Transcription 3) transcriptional activity. nih.gov The STAT3 signaling pathway is crucial for tumor cell survival and proliferation. nih.gov Future studies should focus on elucidating the complete downstream effects of STAT3 inhibition by this compound. This includes identifying the full spectrum of target genes regulated by this pathway and understanding how their modulation contributes to the observed anti-tumor effects. Research has shown butamirate (B195433) citrate effectively inhibits interactions of RRAD with pSTAT3 and decreases the phosphorylation of EGFR, STAT3, ERK, and AKT. medchemexpress.com
Table 1: Known and Potential Molecular Targets of this compound
| Target | Known/Potential Role | Research Focus |
|---|---|---|
| Medulla Oblongata Cough Center | Central suppression of the cough reflex. patsnap.com | Delineating specific neuronal circuits and neurotransmitter systems involved. |
| Sigma-1 (σ1) Receptor | Potential target for antitussive action. | Characterizing binding kinetics and functional modulation (agonist/antagonist activity). |
| STAT3 Pathway | Inhibition of transcriptional activity, leading to anti-glioblastoma effects. nih.govmedchemexpress.com | Mapping downstream gene targets and cellular consequences of inhibition. |
Exploration of Novel Pharmacological Applications and Research Tools Derived from this compound's Core Structure
The discovery of this compound's anti-glioblastoma activity has opened a significant new avenue for pharmacological exploration. nih.gov Its ability to suppress STAT3 activity suggests potential applications in other cancers where this pathway is aberrantly activated. nih.govmedchemexpress.com Future research should systematically screen this compound and its derivatives against a panel of different cancer cell lines to determine the breadth of its potential as an anti-cancer agent.
Furthermore, the core chemical structure of this compound can serve as a scaffold for the development of new chemical entities. Structure-activity relationship (SAR) studies could be undertaken to design and synthesize novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. For instance, modifications could be aimed at increasing the compound's ability to cross the blood-brain barrier for treating brain tumors or at enhancing its specificity for the STAT3 pathway to minimize off-target effects. nih.gov
The unique properties of this compound also make it a candidate for development into a research tool. For example, radiolabeled or fluorescently tagged versions of the molecule could be synthesized. These probes would be invaluable for in vitro and in vivo studies aimed at visualizing the distribution of the compound, identifying its binding sites within cells and tissues, and further clarifying its mechanism of action.
Advancement in Preclinical Modeling and In Silico Approaches for this compound Research
To date, preclinical research on this compound's anti-cancer effects has utilized glioblastoma cell lines and xenograft mouse models. nih.govmedchemexpress.com While informative, these models have limitations. mdpi.commdpi.com The next generation of preclinical studies should employ more sophisticated models that better recapitulate the complexity of human tumors. nih.govnih.gov These could include:
Organoid and 3D Cell Cultures: These models more closely mimic the three-dimensional architecture and cell-cell interactions of a tumor in vivo, providing a more accurate platform for evaluating drug efficacy. mdpi.com
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the genetic and histological characteristics of the original tumor and are considered more predictive of clinical outcomes. nih.gov
In parallel with advanced preclinical models, in silico or computational approaches can accelerate research and provide deeper mechanistic insights. nih.gov Molecular docking simulations can be used to predict and refine the binding mode of this compound with its molecular targets, such as the sigma-1 receptor or STAT3. nih.gov These computational models can help rationalize the interactions at an atomic level and guide the design of new derivatives with improved binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling can also be employed. By correlating the structural features of a series of butetamate derivatives with their biological activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govmdpi.com
Innovative Analytical Strategies for Complex Research Matrices Containing this compound
The analysis of this compound and its metabolites in complex biological matrices like plasma, urine, and tissue is crucial for pharmacokinetic and mechanistic studies. alwsci.comijisrt.com Several analytical methods have been established for its quantification in pharmaceutical formulations, including derivative UV spectrophotometry and high-performance liquid chromatography (HPLC). farmaciajournal.comnih.gov More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been utilized for detection in biological fluids. patsnap.com
Future research will require the development of even more sensitive and high-throughput analytical methods. researchgate.netnih.gov As studies move into more complex preclinical models, such as organoids and PDX tissues, methods will be needed to accurately quantify the compound and its metabolites in small sample volumes. xjtu.edu.cn Innovations in microfluidics and mass spectrometry imaging could allow for the precise measurement of drug distribution within tumor microenvironments.
Metabolomics studies, which aim to identify and quantify all small-molecule metabolites in a biological system, could provide a comprehensive understanding of how this compound is processed in the body and how it perturbs cellular metabolism, particularly in cancer cells. alwsci.com This could lead to the discovery of novel biomarkers to monitor treatment response or to identify previously unknown mechanisms of action.
Table 2: Analytical Methods for this compound Analysis
| Technique | Application | Future Directions |
|---|---|---|
| UV Spectrophotometry | Quantification in pharmaceutical dosage forms. farmaciajournal.comnih.gov | Limited application in complex biological matrices due to low selectivity. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in syrups and plasma, often with UV detection. nih.govrsc.orgresearchgate.net | Development of stability-indicating methods for degradation products. rsc.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Sensitive detection in biological samples like equine urine. patsnap.com High-throughput screening. | Method development for ultra-trace quantification in micro-samples (e.g., organoids, tissue biopsies). researchgate.net |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Butetamate citrate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves esterification of 2-phenylbutyric acid with diethylaminoethanol, followed by citrate salt formation. To ensure purity, employ techniques like high-performance liquid chromatography (HPLC) for quantitative analysis and nuclear magnetic resonance (NMR) for structural confirmation. Purity criteria should align with pharmacopeial standards (e.g., residual solvent limits, absence of unreacted precursors). Experimental protocols must detail reaction conditions (temperature, catalysts) and purification steps .
Q. Which analytical techniques are most effective for characterizing this compound in pharmaceutical formulations?
- Methodological Answer : Use hyphenated techniques such as LC-MS (liquid chromatography-mass spectrometry) for identity confirmation and quantification. Spectrophotometric methods (UV-Vis) can assess concentration in bulk samples, while X-ray diffraction (XRD) determines crystalline structure. For stability studies, combine accelerated degradation tests (e.g., thermal stress, hydrolysis) with stability-indicating assays .
Q. How should in vitro pharmacological assays be designed to evaluate this compound’s bronchodilatory activity?
- Methodological Answer : Utilize isolated tracheal smooth muscle preparations (e.g., guinea pig trachea) to measure relaxation responses under acetylcholine-induced contraction. Include positive controls (e.g., theophylline) and dose-response curves to calculate EC50 values. Ensure reproducibility by standardizing tissue preparation and environmental conditions (pH, temperature) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported efficacy data for this compound across preclinical studies?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify confounding variables (e.g., species-specific pharmacokinetics, dosing regimens). Validate findings using orthogonal assays: compare in vitro receptor-binding assays with in vivo bronchoconstriction models. Address variability by standardizing experimental protocols (e.g., ISO guidelines for animal studies) and reporting negative results transparently .
Q. How can mechanistic studies elucidate this compound’s dual antispasmodic and bronchodilatory effects?
- Methodological Answer : Employ siRNA knockdown or CRISPR-Cas9 gene editing in cell lines to identify molecular targets (e.g., phosphodiesterase inhibition, calcium channel modulation). Pair this with functional assays (e.g., patch-clamp electrophysiology for ion channel activity) and transcriptomic profiling (RNA-seq) to map signaling pathways. Cross-validate results using animal models with tissue-specific knockout systems .
Q. What are the optimal pharmacokinetic (PK) study designs for assessing this compound’s bioavailability in heterogeneous patient populations?
- Methodological Answer : Use population PK modeling to account for covariates like age, renal function, and comorbidities. Collect serial plasma samples post-administration and analyze via LC-MS/MS. Apply non-compartmental analysis for primary parameters (AUC, Cmax) and compartmental models for tissue distribution. Validate findings against clinical outcomes (e.g., symptom relief scores) .
Q. How can researchers design robust clinical trials to compare this compound’s efficacy with other bronchodilators?
- Methodological Answer : Structure trials using the PICOT framework:
- P : Patients with moderate-to-severe chronic cough.
- I/C : this compound vs. dextromethorphan.
- O : Reduction in cough frequency (measured via ambulatory recording devices).
- T : 4-week intervention.
Ensure blinding, randomization, and power analysis to detect clinically significant differences. Include sensitivity analyses for adherence and dropout rates .
Data Management and Reproducibility
Q. What metadata standards should be followed when publishing datasets on this compound’s toxicity profiles?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Include experimental conditions (dose, exposure duration), model systems (cell lines, species), and raw data files (e.g., .csv for toxicity scores). Reference guidelines from FORCE11 and repositories like Dryad or Dataverse for structured metadata (e.g., dataset title, license, persistent identifiers) .
Q. How can conflicting results in this compound’s metabolic pathways be reconciled through computational modeling?
- Methodological Answer : Use in silico tools like molecular docking (AutoDock Vina) to predict enzyme interactions (e.g., cytochrome P450 isoforms). Validate with in vitro microsomal assays and kinetic analyses (Km, Vmax). Integrate data via systems biology platforms (e.g., COPASI) to simulate metabolic networks and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
